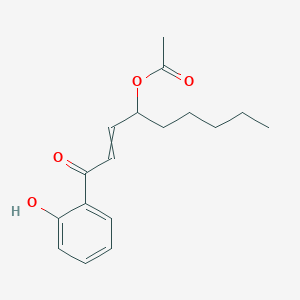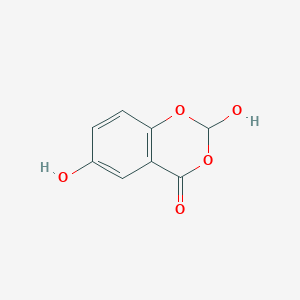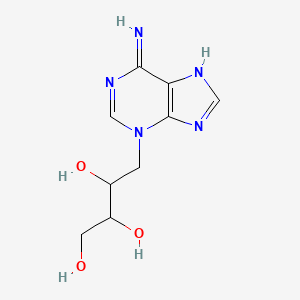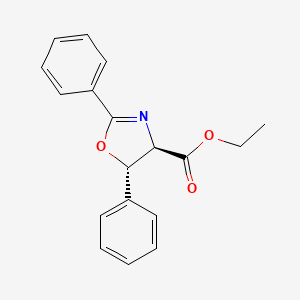![molecular formula C16H14Cl2O B12554249 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol CAS No. 189037-98-7](/img/structure/B12554249.png)
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is an organic compound that features a complex structure with multiple functional groups. This compound is characterized by the presence of dichlorophenyl and phenylethenyl groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol typically involves the reaction of 3,4-dichlorobenzaldehyde with styrene under basic conditions to form the intermediate 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanol. This intermediate is then subjected to further reactions to yield the final product. The reaction conditions often include the use of catalysts such as palladium or nickel to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the phenylethenyl group can be reduced to form a saturated compound.
Substitution: The chlorine atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethanone.
Reduction: Formation of 2-{2-[2-(3,4-Dichlorophenyl)ethyl]phenyl}ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
2-(3,4-Dimethoxyphenyl)ethanol: Similar in structure but with methoxy groups instead of chlorine atoms.
2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group instead of the dichlorophenyl group.
Uniqueness
2-{2-[2-(3,4-Dichlorophenyl)ethenyl]phenyl}ethan-1-ol is unique due to the presence of both dichlorophenyl and phenylethenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
189037-98-7 |
|---|---|
分子式 |
C16H14Cl2O |
分子量 |
293.2 g/mol |
IUPAC名 |
2-[2-[2-(3,4-dichlorophenyl)ethenyl]phenyl]ethanol |
InChI |
InChI=1S/C16H14Cl2O/c17-15-8-6-12(11-16(15)18)5-7-13-3-1-2-4-14(13)9-10-19/h1-8,11,19H,9-10H2 |
InChIキー |
XOJPBVBTWUTECH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)CCO)C=CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)








![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)

![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)


